molecular formula C14H17NO6 B554515 (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 27025-24-7

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No. B554515
CAS RN: 27025-24-7
M. Wt: 295.29 g/mol
InChI Key: JSNVOAWDAFVIKY-LLVKDONJSA-N
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Description

The compound is a derivative of an amino acid, specifically a carbonyl amino acid. The benzyloxy carbonyl (Cbz) group is a common protecting group used in organic synthesis, particularly for amines . The “R” indicates that it’s the right-handed (rectus) enantiomer of the molecule .


Molecular Structure Analysis

The compound contains a carbonyl group (C=O), an amine group (NH2), and a carboxylic acid group (COOH). The presence of these functional groups suggests that it might participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that it’s likely to be a solid under normal conditions . The presence of polar groups (like C=O, NH2, and COOH) suggests that it should have some solubility in polar solvents .

Scientific Research Applications

  • Engineering enzymes for noncanonical amino acid synthesis

    • Application : This research focuses on engineering enzymes to synthesize ncAAs more efficiently and expand the amino acid alphabet .
    • Methods : Different enzyme engineering strategies are used to generate new ‘ncAA synthases’ for efficient, environmentally benign production of a wide and growing collection of valuable ncAAs .
    • Results : The use of enzymes has emerged as a versatile approach to prepare ncAAs .
  • Selective synthesis of primary amines from carbonyl compounds

    • Application : This research aims to design catalysts to regulate amination reaction dynamics at a low ammonia-to-substrate ratio for the quantitative synthesis of primary amines from the corresponding carbonyl compounds .
    • Methods : The layered boron nitride supported ruthenium catalyzed reductive amination reaction is used .
    • Results : This enables self-accelerated reductive amination reactions which quantitatively synthesize structurally diverse primary amines by reductive amination of carbonyl compounds with twofold ammonia .
  • Synthesis of α,β-unsaturated carbonyl compounds

    • Application : α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry .
    • Methods : Carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrate .
    • Results : Their catalytic synthesis has received significant attention during the past decades .
  • Protein Engineering through Chemical, Genetic and Computational Manipulation

    • Application : This research involves the use of ncAAs in protein engineering, which can be used to create proteins with novel properties .
    • Methods : Various chemical, genetic, and computational manipulation techniques are used to incorporate ncAAs into proteins .
    • Results : This has led to the creation of proteins with properties that are not found in nature .
  • Development of New Pharmaceuticals

    • Application : ncAAs are often used in the development of new pharmaceuticals, as they can be used to create drugs with unique properties .
    • Methods : Various chemical synthesis techniques are used to incorporate ncAAs into drug molecules .
    • Results : This has led to the development of new drugs with improved efficacy and reduced side effects .
  • Synthesis of Natural Products

    • Application : ncAAs are often used in the synthesis of natural products, which are compounds that are produced by living organisms .
    • Methods : Various chemical synthesis techniques are used to incorporate ncAAs into natural product molecules .
    • Results : This has led to the synthesis of natural products with improved properties .
  • Biochemical Research

    • Application : ncAAs are often used in biochemical research, as they can be used to study protein structure and function .
    • Methods : Various biochemical techniques are used to incorporate ncAAs into proteins and study their effects .
    • Results : This has led to a better understanding of protein structure and function .
  • Development of New Materials

    • Application : ncAAs are often used in the development of new materials, as they can be used to create polymers with unique properties .
    • Methods : Various chemical synthesis techniques are used to incorporate ncAAs into polymers .
    • Results : This has led to the development of new materials with improved properties .
  • Development of New Catalysts

    • Application : Carbonyl compounds are often used in the development of new catalysts, as they can be used to create catalysts with unique properties .
    • Methods : Various chemical synthesis techniques are used to incorporate carbonyl compounds into catalysts .
    • Results : This has led to the development of new catalysts with improved catalytic activity .

Future Directions

The future directions for this compound would likely depend on its specific applications. If it’s a useful intermediate in certain syntheses, then research might focus on developing more efficient or environmentally friendly methods to synthesize it .

properties

IUPAC Name

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVOAWDAFVIKY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

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